molecular formula C16H21N3O2 B7716844 N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7716844
M. Wt: 287.36 g/mol
InChI Key: BUXGYWUNPVGGIZ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via electrophilic aromatic substitution reactions, where the oxadiazole ring acts as a nucleophile.

    Attachment of the Propanamide Moiety: The propanamide group can be attached through amidation reactions, where the oxadiazole derivative reacts with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the methylphenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methylphenyl group.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-tert-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-tert-butyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the methylphenyl group contributes to its aromatic character and potential biological activity. The oxadiazole ring is a versatile scaffold that can participate in various chemical reactions, making this compound valuable for diverse applications.

Properties

IUPAC Name

N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-7-5-6-8-12(11)15-17-14(21-19-15)10-9-13(20)18-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXGYWUNPVGGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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